3-[(Methoxycarbonyl)amino]butanoic acid
Description
3-[(Methoxycarbonyl)amino]butanoic acid is a carboxylic acid derivative featuring a methoxycarbonyl (CH₃OCO-) group attached to the amino substituent at the third carbon of the butanoic acid backbone. This structure imparts unique physicochemical properties, such as moderate polarity due to the carboxylic acid and carbamate groups, which influence solubility and reactivity. The compound is of interest in medicinal chemistry and materials science, particularly as an intermediate in synthesizing peptidomimetics or functionalized polymers. Its methoxycarbonyl group serves as a protective moiety for amines, enhancing stability during synthetic processes .
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(3-5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9) |
InChI Key |
BNWHTIOHOWVWCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-[(Methoxycarbonyl)amino]butanoic Acid and Analogues
Key Observations :
- Protective Group Stability : The methoxycarbonyl group in the target compound offers intermediate stability compared to the more labile benzyloxycarbonyl (Cbz) group and the bulkier, acid-labile tert-butoxycarbonyl (Boc) group .
- Polarity and Solubility: The phenolic hydroxyl in 3-[(2-hydroxyphenyl)amino]butanoic acid increases hydrophilicity, enhancing aqueous solubility compared to the methoxycarbonyl analogue .
- Biological Activity: Compounds like 4-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}butanoic acid exhibit α,β-unsaturated amide motifs, which are associated with enzyme inhibition via Michael addition, a feature absent in the target compound .
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Analysis :
- The methoxycarbonyl derivative has a lower molecular weight and logP compared to brominated or nitro-substituted analogues, suggesting better bioavailability .
- The pKa of the carboxylic acid group remains consistent (~2.3–3.0) across analogues, enabling similar ionization behavior in physiological conditions.
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